molecular formula C17H26N2O3S2 B4503014 N-isobutyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

N-isobutyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

Cat. No.: B4503014
M. Wt: 370.5 g/mol
InChI Key: UEEHNEVSHYIQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O3S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13848504 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Research and Applications

Sulfonamides in Clinical Use and Novel Applications : The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Research has shown that novel drugs, including tyrosine kinase inhibitors like pazopanib, also incorporate this group. Sulfonamides continue to be explored for new applications, including selective antiglaucoma drugs and antitumor agents, highlighting their versatility and potential for future drug development (Carta, Scozzafava, & Supuran, 2012).

Glibenclamide and Cerebral Ischemia : Studies on glibenclamide, a sulfonylurea drug, have shown promise in reducing adverse outcomes in cerebral ischemia and stroke, including brain swelling and mortality. Its mechanism of action involves the inhibition of the Sur1-Trpm4 channel, indicating the potential of sulfonamide drugs in neuroprotection and stroke treatment (Simard et al., 2014).

Sulforaphane and Health Benefits : Sulforaphane, a compound with a sulfonated group, demonstrates a wide range of biological effects, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This underscores the health benefits of sulfonated compounds and their potential in preventing and treating various diseases (Kim & Park, 2016).

Tert-Butanesulfinamide in Synthesis of N-Heterocycles : The use of tert-butanesulfinamide, a sulfinamide derivative, highlights the utility of sulfonamide-related compounds in the stereoselective synthesis of amines and N-heterocycles, crucial for developing therapeutic agents and natural product synthesis (Philip et al., 2020).

Environmental Applications of Sulfonamide Inhibitors : Recent studies have expanded the application of sulfonamide compounds to environmental fields, including water treatment and pollution control. This demonstrates the broad utility of sulfonamide chemistry beyond traditional medicinal uses (Shao et al., 2022).

Properties

IUPAC Name

N-(2-methylpropyl)-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-13(2)12-18-17(20)14-8-10-19(11-9-14)24(21,22)16-6-4-15(23-3)5-7-16/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEHNEVSHYIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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